Home > Products > Screening Compounds P114625 > Diphenylhydantoic acid
Diphenylhydantoic acid - 6802-95-5

Diphenylhydantoic acid

Catalog Number: EVT-313182
CAS Number: 6802-95-5
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diphenylhydantoic acid (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant medications phenytoin and fosphenytoin []. It is also a minor metabolite of phenytoin, identified in the urine of various species, including humans, following oral or intravenous phenytoin administration [, ].

Phenytoin (5,5-diphenylhydantoin, DPH)

  • Compound Description: Phenytoin is a widely used anticonvulsant drug. It is primarily metabolized in the liver, and Diphenylhydantoic acid is a known degradation product of Phenytoin in parenteral formulations. []
  • Relevance: Diphenylhydantoic acid is a direct metabolite of Phenytoin, formed by hydrolysis of the hydantoin ring. [, , , ] This structural similarity suggests a close metabolic relationship between the two compounds.

Fosphenytoin

  • Compound Description: Fosphenytoin is a prodrug of Phenytoin, meaning it is converted into Phenytoin in the body. It is used to treat seizures. []
  • Relevance: Like Phenytoin, Fosphenytoin also degrades to form Diphenylhydantoic acid in parenteral formulations. [] This makes Diphenylhydantoic acid relevant to the safety and efficacy profiles of both Fosphenytoin and Phenytoin.

5-(p-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)

  • Compound Description: p-HPPH is a major metabolite of Phenytoin, formed via aromatic hydroxylation. [, , ] It is further metabolized by glucuronidation and excreted in urine.
  • Relevance: p-HPPH is a key metabolite in the Phenytoin metabolic pathway, sharing a common metabolic route with Diphenylhydantoic acid. [, ] Interestingly, p-HPPH demonstrates lower teratogenic potential compared to Diphenylhydantoic acid. []

5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin (DHD)

  • Compound Description: DHD is a metabolite of Phenytoin, likely formed through an arene oxide intermediate. [] Like p-HPPH, it is excreted in urine.
  • Relevance: DHD shares a common metabolic precursor with p-HPPH and is part of the Phenytoin metabolic pathway, which also includes Diphenylhydantoic acid. [] Similar to p-HPPH, DHD exhibits lower teratogenicity compared to Diphenylhydantoic acid. []

5-(3-Methoxy-4-hydroxyphenyl)-5-phenylhydantoin (OMCAT)

  • Compound Description: OMCAT is a catechol metabolite of Phenytoin, formed through multiple pathways, including the metabolism of p-HPPH and DHD. []
  • Relevance: OMCAT represents a further step in the metabolism of Phenytoin, highlighting the complexity of its metabolic breakdown, which also includes Diphenylhydantoic acid. []

α-Aminodiphenylacetic acid

  • Compound Description: α-Aminodiphenylacetic acid is a potential metabolite of Phenytoin, though its presence in significant amounts in urine has been challenged. [, ]

Diphenylhydantoin glucuronide

  • Compound Description: This compound is a glucuronide conjugate of Phenytoin, representing a detoxification pathway for Phenytoin. []

5-(m-Hydroxyphenyl)-5-phenylhydantoin (m-HPPH)

  • Compound Description: m-HPPH is a hydroxylated metabolite of Phenytoin, found predominantly in dogs. []
  • Relevance: This metabolite showcases species-specific differences in Phenytoin metabolism. While Diphenylhydantoic acid is found across species, the varying prominence of metabolites like m-HPPH underlines the complexity of Phenytoin's metabolic fate. []
Overview

Diphenylhydantoic acid is a chemical compound that serves as a degradation product of phenytoin, an anticonvulsant medication. It has garnered attention in pharmaceutical formulations, particularly those involving fosphenytoin sodium, due to its implications for drug stability and metabolism. The compound is classified under hydantoins, which are five-membered cyclic ureas derived from amino acids.

Source

Diphenylhydantoic acid is primarily sourced from the metabolic degradation of phenytoin and fosphenytoin sodium. It is recognized as a minor metabolite of phenytoin, which is widely used in the treatment of epilepsy and other seizure disorders. The presence of diphenylhydantoic acid in parenteral formulations raises concerns regarding the stability and efficacy of these medications, prompting research into its formation and control during drug preparation .

Classification

Diphenylhydantoic acid falls under the category of organic compounds known as hydantoins. It is characterized by its structure, which includes two phenyl groups attached to a hydantoin backbone. This classification highlights its relevance in medicinal chemistry and pharmacology, particularly concerning drug formulation and metabolism.

Synthesis Analysis

Methods

Various synthetic routes exist for the production of diphenylhydantoic acid. One common method involves the reaction of phenyl isocyanate with an appropriate amino acid or its derivative under controlled conditions. This process typically yields diphenylhydantoic acid alongside other byproducts.

Technical Details

The synthesis often requires careful temperature control and pH adjustment to optimize yield and minimize side reactions. For instance, maintaining a pH above 8 can prevent the acidic hydrolysis of fosphenytoin sodium, thereby reducing the formation of diphenylhydantoic acid during the preparation of stable parenteral formulations .

Molecular Structure Analysis

Structure

The molecular structure of diphenylhydantoic acid can be represented as follows:

  • Chemical Formula: C15_{15}H12_{12}N2_{2}O2_{2}
  • Molecular Weight: 252.26 g/mol

The structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two phenyl groups attached to the nitrogen atoms.

Data

The compound's molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational preferences and interactions with other molecules.

Chemical Reactions Analysis

Reactions

Diphenylhydantoic acid participates in various chemical reactions, particularly those related to its formation from phenytoin or fosphenytoin sodium. It can undergo hydrolysis under acidic or basic conditions, leading to different degradation products.

Technical Details

In formulations, maintaining an alkaline environment can lead to reversible reactions where diphenylhydantoic acid may convert back to phenytoin or form other metabolites such as diphenylglycine . Understanding these reactions is crucial for developing stable pharmaceutical products.

Mechanism of Action

Process

The mechanism by which diphenylhydantoic acid exerts its effects primarily relates to its role as a metabolite of phenytoin. While it does not possess significant anticonvulsant properties itself, its formation indicates metabolic pathways that can influence the pharmacokinetics of phenytoin.

Data

Research indicates that variations in drug formulation can significantly affect the levels of diphenylhydantoic acid produced during metabolism, impacting therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 160-162 °C
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Appearance: Typically appears as a white crystalline solid.

Chemical Properties

Diphenylhydantoic acid is stable under normal conditions but may decompose under extreme pH levels or when exposed to moisture over extended periods. Its reactivity profile includes potential interactions with nucleophiles due to the presence of carbonyl groups .

Applications

Scientific Uses

Diphenylhydantoic acid has applications in pharmaceutical research, particularly in studying drug stability and metabolism. Its role as a degradation product in formulations of phenytoin and fosphenytoin sodium makes it significant for quality control in drug manufacturing processes. Additionally, it serves as a reference compound in analytical chemistry for methods such as high-performance liquid chromatography used to separate and quantify phenytoin metabolites in biological samples .

Introduction to Diphenylhydantoic Acid

Historical Context and Discovery

Diphenylhydantoic acid (DPHA), systematically named 2-(carbamoylamino)-2,2-diphenylacetic acid, emerged as a chemical entity of interest through investigations into the metabolic fate of the anticonvulsant phenytoin (5,5-diphenylhydantoin). Early studies in the mid-20th century identified DPHA as a minor metabolite in mammalian systems following phenytoin administration, with its presence confirmed in human and animal urine [2] [6]. The compound was assigned the CAS Registry Number 6802-95-5, placing its characterization within the broader timeline of hydantoin derivative research [3]. Initial analytical reports described DPHA as a white crystalline solid with limited aqueous solubility, consistent with its diphenylmethane structural framework. Its discovery was closely linked to efforts to understand phenytoin's metabolic pathways, particularly those involving hydrolytic opening of the hydantoin ring, which distinguished it from the dominant oxidative metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin [6].

Chemical Significance in Pharmaceutical Chemistry

Diphenylhydantoic acid exemplifies the critical role of degradation chemistry in drug development. Its molecular formula (C15H14N2O3) and weight (270.28 g/mol) reflect a hybrid structure incorporating both carboxylic acid and ureido functional groups [3]. The IUPAC name 2-(carbamoylamino)-2,2-diphenylacetic acid precisely captures its molecular architecture: a central carbon bearing two phenyl groups, a carboxylic acid moiety, and a ureido linkage (-NH-C(O)-NH2) [3]. This arrangement confers distinctive physicochemical properties:

Table 1: Physicochemical Properties of Diphenylhydantoic Acid

PropertyValueMethod/Notes
Molecular FormulaC15H14N2O3Confirmed by elemental analysis
Molecular Weight270.28 g/molMass spectrometry
Melting Point160–162 °CCapillary method
Water SolubilitySparingly solubleApprox. <1 mg/mL at 25°C
Organic SolubilitySoluble in ethanol, acetoneQualitative assessment
SMILES RepresentationC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)NCanonical form [3]

The molecule's reactivity is dominated by its carboxylic acid group (susceptible to esterification and decarboxylation) and the urea moiety (prone to hydrolysis under extreme pH). DPHA's limited solubility presents formulation challenges, while its stability profile directly impacts pharmaceutical processing. DPHA serves as a critical marker in stability-indicating methods for hydantoin-based drugs, establishing its analytical significance in quality control [3] [4]. Its behavior under hydrolytic conditions exemplifies competing degradation pathways—acidic environments favor ring closure to phenytoin, while alkaline conditions promote irreversible decomposition to diphenylglycine [4].

Role as a Phenytoin Metabolite and Degradation Product

Diphenylhydantoic acid occupies a dual role in pharmaceutical science: as a biotransformation product of phenytoin metabolism and as a degradant in formulated products containing phenytoin or its prodrug fosphenytoin.

Metabolic Role: In vivo studies across species (including humans) reveal that phenytoin undergoes minor hydrolytic metabolism wherein the hydantoin ring undergoes cleavage to yield DPHA. Post-administration urinary excretion data indicate that DPHA typically represents <5% of the administered phenytoin dose, with significant interspecies variability observed [2] [6]. This pathway coexists with the dominant cytochrome P450-mediated aromatic hydroxylation pathway. The metabolic conversion involves enzymatic hydrolysis at the C3-N4 bond of phenytoin's hydantoin ring, yielding an unstable intermediate that rearranges to DPHA.

Degradation Role: DPHA's prominence arises primarily from its formation in pharmaceutical formulations. In aqueous solutions of fosphenytoin sodium (a phosphate ester prodrug of phenytoin), DPHA emerges through hydrolysis:

Table 2: Primary Pathways for Diphenylhydantoic Acid Formation

OriginMechanismKey Influencing Factors
Phenytoin MetabolismEnzymatic hydrolysis of hydantoin ringSpecies variability; hepatic enzyme activity
Fosphenytoin DegradationAcid-catalyzed hydrolysis of fosphenytoin → Phenytoin → DPHALow pH; elevated temperature; time [4]
Phenytoin FormulationsAlkaline hydrolysis of phenytoin (direct ring opening)High pH (>8); presence of catalysts [4]

Parenteral formulations are particularly susceptible. Studies demonstrate that DPHA formation accelerates under acidic conditions (pH <7) due to reversible ring closure of phenytoin to an unstable intermediate that hydrolyzes to DPHA. Conversely, alkaline conditions (pH >8) promote irreversible conversion of phenytoin to DPHA via direct nucleophilic attack on the carbonyl carbon [4]. DPHA is formally designated as "Phenytoin Related Compound B" in pharmacopeial monographs, establishing it as a specified impurity requiring stringent control [3].

Research Objectives and Scope

Research on diphenylhydantoic acid focuses on three interconnected domains, driven by its pharmaceutical implications:

  • Analytical Characterization: Development of precise chromatographic (HPLC, UPLC) and spectroscopic (NMR, MS) methods to quantify DPHA at trace levels in biological matrices and drug products. This includes validation of stability-indicating assays capable of resolving DPHA from structurally related hydantoins and degradants [2] [4].

  • Degradation Kinetics and Formulation Stability: Elucidation of reaction kinetics governing DPHA formation under varied pH, temperature, and ionic strength conditions. A core objective involves designing stabilization strategies—such as buffering parenteral fosphenytoin formulations to pH 8.5–9.5—to minimize DPHA generation during storage [4].

  • Metabolite Implications: Assessment of DPHA's pharmacological and toxicological profile relative to its parent drug. While current evidence suggests DPHA lacks significant anticonvulsant activity or acute toxicity, understanding its potential contribution to chronic adverse effects (e.g., via cumulative exposure) remains pertinent [2].

Table 3: Core Research Objectives and Methodological Approaches

Research ObjectiveMethodological ApproachKey Output Parameters
Impurity profiling in drug productsAccelerated stability studies; forced degradation; LC–MS/MSDegradation rate constants; Arrhenius parameters
Establishing safe impurity thresholdsProbabilistic risk assessment based on NOELMaximum allowable limits (e.g., ≤3.0% w/w) [2]
Metabolic pathway quantificationRadiolabeled tracer studies; mass balance assaysPercent recovery in excreta; interspecies comparisons

The scope explicitly excludes therapeutic applications or clinical safety assessments of DPHA itself. Instead, research prioritizes its roles as: (i) a stability marker governing shelf-life of phenytoin/fosphenytoin products; (ii) a model compound for studying hydrolytic degradation kinetics of ureido acids; and (iii) a minor metabolite informing comprehensive phenytoin biotransformation maps [2] [6]. Future research directions include exploring DPHA as a synthetic precursor for novel hydantoin derivatives and investigating potential interactions with biological targets beyond cathepsin B inhibition .

Properties

CAS Number

6802-95-5

Product Name

Diphenylhydantoic acid

IUPAC Name

2-(carbamoylamino)-2,2-diphenylacetic acid

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20)

InChI Key

UESCARMREGSPTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N

Synonyms

Diphenylhydantoic Acid; α-[(Aminocarbonyl)amino]-α-phenyl-benzeneacetic Acid; USP Phenytoin Related Compound B;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.